6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine
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Overview
Description
6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are fundamental components of several important biochemical substances. This compound is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenylmethyl group attached to the pyrimidine ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of substituted 2-(chloromethyl)-pyridine with substituted imidazole-2-thione in the presence of sodium methoxide. This reaction yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol derivatives lead to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene: This compound shares the trifluoroethoxy group but differs in the core structure and functional groups.
Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles: These compounds have a similar trifluoroethoxy group and pyridinyl core but differ in the attached imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various scientific fields.
Properties
IUPAC Name |
6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c14-10-5-11(21-12(18)20-10)19-6-8-1-3-9(4-2-8)22-7-13(15,16)17/h1-5H,6-7H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRPWWZSSXNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC(=N2)N)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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